

# A Comparative Analysis of AM-1488 and Other Glycine Receptor Potentiators

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The glycine receptor (GlyR), a key mediator of inhibitory neurotransmission in the central nervous system, has emerged as a promising therapeutic target for managing chronic pain and other neurological disorders. Positive allosteric modulators (PAMs) of GlyRs, which enhance the receptor's response to its endogenous ligand glycine, are of particular interest. This guide provides a detailed comparison of **AM-1488**, a novel tricyclic sulfonamide, with other known GlyR potentiators, including ivermectin, cannabinoids, and neurosteroids. The information is supported by experimental data to aid researchers in their evaluation of these compounds.

### Overview of AM-1488

**AM-1488** is a potent and orally active positive allosteric modulator of glycine receptors.[1] It belongs to a novel class of tricyclic sulfonamides and has demonstrated significant analgesic effects in preclinical models of neuropathic pain.[2] **AM-1488** enhances the response of GlyRs to glycine and has been shown to be a non-selective PAM for all mammalian GlyR subtypes.[3] [4] A related compound, AM-3607, binds to a novel allosteric site on the GlyRα3 subunit, located at the interface between two subunits and adjacent to the orthosteric glycine binding site.[2]

## **Quantitative Comparison of GlyR Potentiators**

The following table summarizes the key quantitative data for **AM-1488** and other major classes of GlyR potentiators, focusing on their potency (EC50) and efficacy (maximal potentiation) on







different GlyR subtypes.



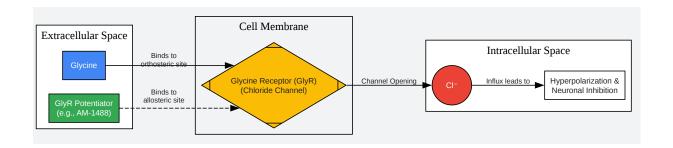
Compound/Cla ss	GlyR Subtype	EC50 (μM)	Maximal Potentiation (%)	Notes
AM-1488	α1	1.1 ± 0.1	1262 ± 143	Non-selective potentiation across subtypes. [3]
α1β	1.8 ± 0.1	1454 ± 243	[3]	_
α2	$2.4 \pm 0.7$	1112 ± 143	[3]	<u>_</u>
α2β	1.3 ± 0.1	995 ± 205	[3]	_
α3	2.1 ± 0.5	1501 ± 172	[3]	
α3β	$3.0 \pm 0.1$	1774 ± 201	[3]	
Ivermectin	α1	Potentiation at ≥ 0.03	-	Also acts as a direct, irreversible agonist at higher concentrations (≥0.03 µM).[5]
α1β	Potentiation at ≥ 0.03	-	[5]	
Cannabinoids				
Δ <sup>9</sup> -THC	α1	-	1156 ± 472	Less potentiation on α2 subtypes.
α2	-	232 ± 35	[6]	
α3	-	1127 ± 142	[6]	_
Cannabidiol (CBD)	Homomeric & Heteromeric	Low micromolar	-	Also shows modest agonist activity at high micromolar concentrations.



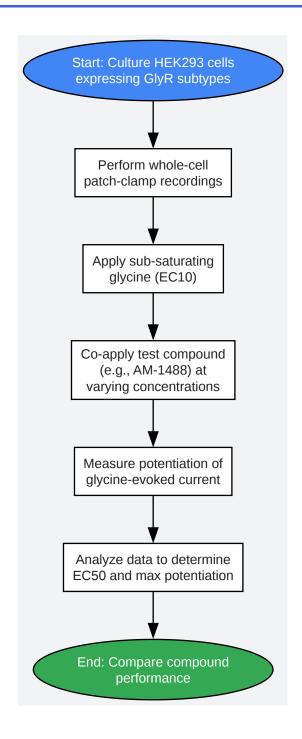
## **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the glycine receptor signaling pathway and a typical experimental workflow for evaluating GlyR potentiators.









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- To cite this document: BenchChem. [A Comparative Analysis of AM-1488 and Other Glycine Receptor Potentiators]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558889#comparing-am-1488-with-other-glyr-potentiators]

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